4-Acetoxybenzoic acid

Catalog No.
S517667
CAS No.
2345-34-8
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxybenzoic acid

CAS Number

2345-34-8

Product Name

4-Acetoxybenzoic acid

IUPAC Name

4-acetyloxybenzoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12)

InChI Key

GDBUZIKSJGRBJP-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O

solubility

Soluble in DMSO

Synonyms

AI3-20213; AI3 20213; AI320213; NSC 11340; NSC-11340; NSC11340

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Acetoxybenzoic acid is 180.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11340. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Acetoxybenzoic acid (CAS: 2345-34-8) is an acetylated derivative of 4-hydroxybenzoic acid. This structural modification makes it a critical precursor, particularly for the synthesis of high-performance thermotropic liquid crystal polymers (LCPs) and other aromatic polyesters.[1][2] Its primary role in these applications is to facilitate melt polycondensation, a process where the acetoxy group is more advantageous than the hydroxyl group of its non-acetylated counterpart, 4-hydroxybenzoic acid.[3][4]

Direct substitution of 4-acetoxybenzoic acid with its precursor, 4-hydroxybenzoic acid, fails in established high-temperature polymerization workflows. The synthesis of LCPs like Vectra® relies on the acidolysis reaction of the acetylated monomers, which eliminates acetic acid.[1][2] Using 4-hydroxybenzoic acid directly would require a different polycondensation mechanism (eliminating water), which involves higher temperatures where side reactions like decarboxylation can occur, limiting the achievable molecular weight and altering polymer properties.[1] Similarly, its isomer, acetylsalicylic acid (aspirin), has a significantly lower melting point (approx. 136°C) and decomposes around 140°C, making it unsuitable for the high-temperature (250-325°C) melt processing conditions required for LCP synthesis.[3][5]

Enables Controlled Melt Polycondensation for High Molecular Weight Polymers

4-Acetoxybenzoic acid is the preferred monomer for producing high molecular weight poly(4-hydroxybenzoate) via melt condensation. The process involves an acidolysis reaction where acetic acid is eliminated. This method avoids the problematic high-temperature water elimination required when starting from 4-hydroxybenzoic acid, which can lead to undesirable side reactions.[1] Studies show that the polymerization of 4-acetoxybenzoic acid follows second-order kinetics and proceeds through a well-defined mechanism, allowing for controlled synthesis at temperatures up to 325°C to achieve high molecular weight polymers essential for LCP performance.[1][2][6]

Evidence DimensionPolymerization Mechanism & Byproduct
Target Compound DataAcidolysis with controlled elimination of acetic acid.
Comparator Or Baseline4-Hydroxybenzoic Acid: Polycondensation with elimination of water at higher temperatures, risking decarboxylation.
Quantified DifferenceMechanistic difference enables higher molecular weight and process control.
ConditionsBulk melt polycondensation for liquid crystal polymer synthesis (e.g., temperatures from 250°C to 325°C).

This mechanistic advantage is the primary reason for procuring 4-acetoxybenzoic acid over its cheaper precursor for high-performance polymer manufacturing.

Superior Thermal Stability for High-Temperature Processing

4-Acetoxybenzoic acid possesses a melting point of approximately 190-192°C.[7] This provides a suitable processing window before the onset of polymerization, which typically occurs at temperatures above 250°C.[3] In contrast, its common structural isomer, acetylsalicylic acid (aspirin), melts at a much lower temperature of 136°C and begins to decompose around 140°C, making it thermally unsuitable for the conditions required in melt polymerization for aromatic polyesters.[5][8] The precursor, 4-hydroxybenzoic acid, does not melt but decomposes at temperatures above 300°C, preventing its use as a direct melt-processable monomer.[9][10]

Evidence DimensionMelting Point / Decomposition
Target Compound Data~190°C Melting Point
Comparator Or BaselineAcetylsalicylic Acid: ~136°C Melting Point, decomposes >140°C. 4-Hydroxybenzoic Acid: Decomposes >300°C without melting.
Quantified DifferenceOffers a stable melt phase at temperatures where comparators are either decomposed or not yet melted.
ConditionsStandard atmospheric pressure, thermal analysis (e.g., DSC).

The specific thermal properties of 4-acetoxybenzoic acid are essential for enabling a stable and controllable melt phase, which is non-negotiable for producing high-quality LCPs.

Defined Solubility Profile for Solution-Phase Handling and Purification

4-Acetoxybenzoic acid exhibits well-characterized solubility in common organic solvents like ethanol, which is crucial for purification via recrystallization and for use in any solution-based synthesis steps.[7] For instance, its mole fraction solubility in ethanol increases predictably with temperature, from 0.0452 at 298.15 K to 0.0945 at 318.15 K.[11] In contrast, its isomer acetylsalicylic acid has a significantly lower solubility in water (0.023 mol/kg at 298.15 K), and 4-hydroxybenzoic acid is also sparingly soluble in water, which can complicate handling and purification depending on the process requirements.[12]

Evidence DimensionSolubility in Ethanol (Mole Fraction, x)
Target Compound Data0.0452 at 298.15 K
Comparator Or BaselineAcetylsalicylic acid and 4-hydroxybenzoic acid have limited solubility in water, a common processing solvent.
Quantified DifferenceProvides a quantifiable solubility profile in a common organic solvent, enabling predictable purification and handling.
ConditionsSolubility measured in ethanol at various temperatures.

Predictable solubility allows for reliable purification protocols, ensuring the high monomer purity required for achieving high molecular weight polymers and reproducible material properties.

Monomer for High-Performance Liquid Crystal Polymers (LCPs)

For manufacturing LCPs such as Vectra® and Xydar®, where exceptional thermal stability and mechanical strength are required. The use of 4-acetoxybenzoic acid is mandated by the established melt acidolysis polymerization process, which provides superior control over molecular weight compared to direct polymerization of 4-hydroxybenzoic acid.[1][2]

Synthesis of Fully Aromatic Polyesters (Arylates)

In the production of specialty aromatic polyesters requiring high-temperature melt processing. Its specific melting point and thermal stability provide a necessary processing window that is not achievable with isomers like acetylsalicylic acid or the non-acetylated 4-hydroxybenzoic acid.[5][7]

Intermediate for Specialty Chemicals Requiring Phenolic Protection

As a starting material in multi-step organic syntheses where the phenolic hydroxyl group of 4-hydroxybenzoic acid needs to be protected as an acetate. The acetoxy group can be selectively cleaved under different conditions than other protecting groups, and its solubility profile facilitates purification of intermediates.[11]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Exact Mass

180.0423

LogP

1.48 (LogP)

Appearance

Solid powder

Melting Point

192.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2345-34-8

Wikipedia

4-acetoxy benzoic acid

General Manufacturing Information

Benzoic acid, 4-(acetyloxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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